molecular formula C6H4Cl2N2O3 B13649289 2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide

2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide

Cat. No.: B13649289
M. Wt: 223.01 g/mol
InChI Key: JHWWSJKBUXCQGG-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide is a heterocyclic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to a pyridine ring, with an additional oxygen atom bonded to the nitrogen atom in the ring. It is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide typically involves the oxidation of 2,6-dichloropyridine to form the pyridine N-oxide derivative. This intermediate is then subjected to nitration to introduce the nitro group at the 4-position. The reaction conditions for these steps are generally mild, ensuring high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to optimize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The chlorine atoms and the pyridine ring can also engage in interactions with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and nitro groups, along with the N-oxide functionality, makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C6H4Cl2N2O3

Molecular Weight

223.01 g/mol

IUPAC Name

2,6-dichloro-3-methyl-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H4Cl2N2O3/c1-3-4(10(12)13)2-5(7)9(11)6(3)8/h2H,1H3

InChI Key

JHWWSJKBUXCQGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=C(C=C1[N+](=O)[O-])Cl)[O-])Cl

Origin of Product

United States

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